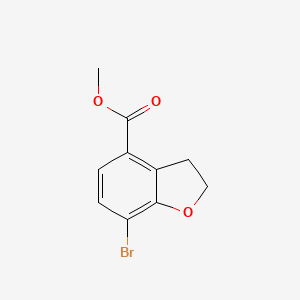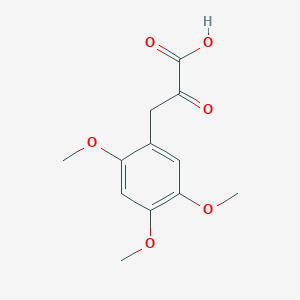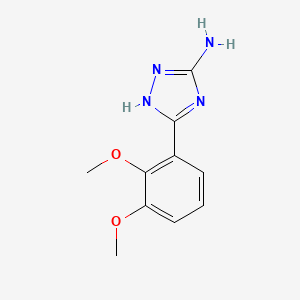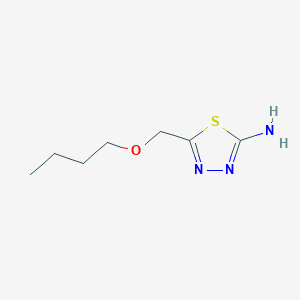
5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride and piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity starting materials and solvents, as well as precise control of reaction temperature and time. The final product is often purified using recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be replaced with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrimidines .
Aplicaciones Científicas De Investigación
5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine: shares structural similarities with other pyrimidine derivatives, such as 2-(piperazin-1-yl)pyrimidine and 5-methylsulfonyl-2-(piperazin-1-yl)pyrimidine .
Uniqueness: What sets 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine apart is its methanesulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H14N4O2S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
Clave InChI |
HOEGKZBZDIQYBR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=C(N=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


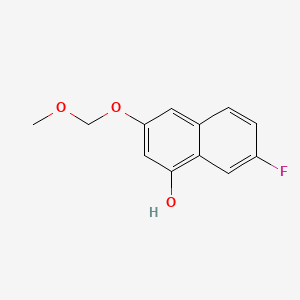

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685939.png)

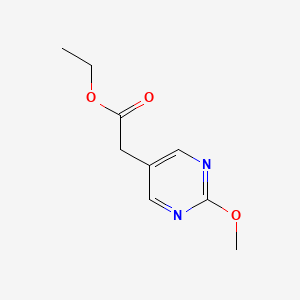

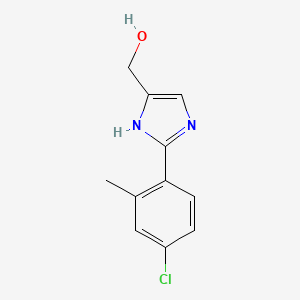

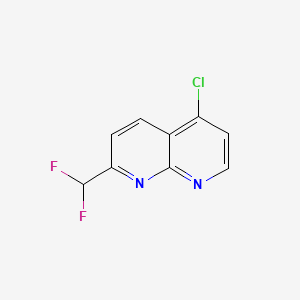
![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
